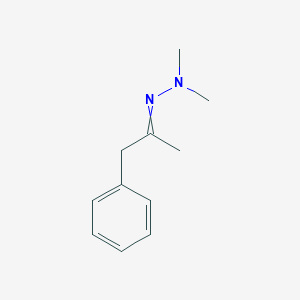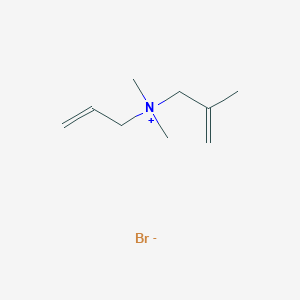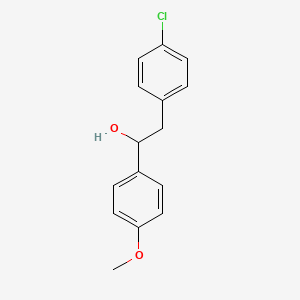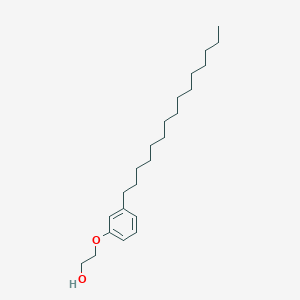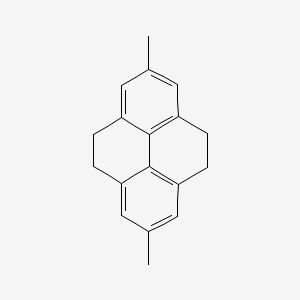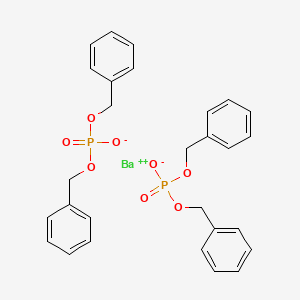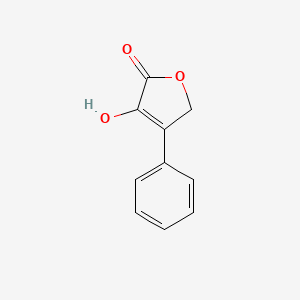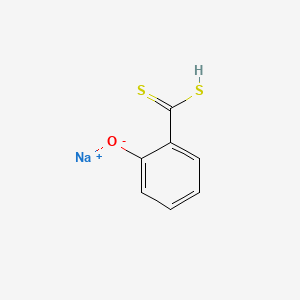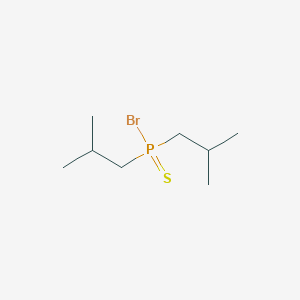
Bis(2-methylpropyl)phosphinothioic bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-methylpropyl)phosphinothioic bromide is a chemical compound with the molecular formula C8H18BrPS It is a phosphinothioic bromide derivative, characterized by the presence of a phosphorus-sulfur bond and two 2-methylpropyl groups attached to the phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methylpropyl)phosphinothioic bromide typically involves the reaction of phosphorus tribromide (PBr3) with 2-methylpropyl alcohol (isobutanol) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phosphite ester, which is then converted to the phosphinothioic bromide by the addition of sulfur.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Bis(2-methylpropyl)phosphinothioic bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinothioic oxides.
Reduction: Reduction reactions can convert it to phosphinothioic hydrides.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Phosphinothioic oxides.
Reduction: Phosphinothioic hydrides.
Substitution: Various substituted phosphinothioic derivatives depending on the nucleophile used.
科学的研究の応用
Bis(2-methylpropyl)phosphinothioic bromide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of bis(2-methylpropyl)phosphinothioic bromide involves its interaction with molecular targets through its reactive phosphorus-sulfur bond. This bond can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s reactivity is influenced by the electronic and steric effects of the 2-methylpropyl groups.
類似化合物との比較
Similar Compounds
Bis(2-methylpropyl)phosphinothioic chloride: Similar structure but with a chlorine atom instead of bromine.
Bis(2-methylpropyl)phosphinothioic iodide: Similar structure but with an iodine atom instead of bromine.
Bis(2-methylpropyl)phosphinothioic fluoride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
Bis(2-methylpropyl)phosphinothioic bromide is unique due to its specific reactivity profile, which is influenced by the bromine atom. This makes it suitable for certain reactions and applications where other halogen derivatives may not be as effective.
特性
CAS番号 |
4652-20-4 |
|---|---|
分子式 |
C8H18BrPS |
分子量 |
257.17 g/mol |
IUPAC名 |
bromo-bis(2-methylpropyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H18BrPS/c1-7(2)5-10(9,11)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChIキー |
ILIIQXCPKPFFBM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CP(=S)(CC(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
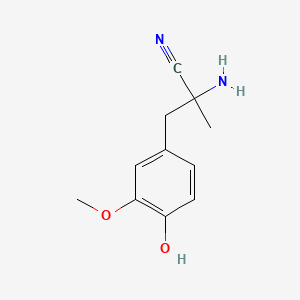
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
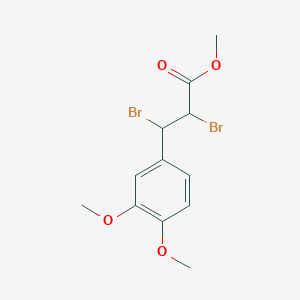
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)

